Fmoc-His(Boc)-OH
Overview
Description
Fmoc-His(Boc)-OH: is a derivative of histidine, an essential amino acid, modified with two protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc). The Fmoc group protects the amino group, while the Boc group protects the imidazole side chain of histidine. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Mechanism of Action
Target of Action
Fmoc-His(Boc)-OH is a modified amino acid used in peptide synthesis. The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .
Mode of Action
This compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). In this process, the Fmoc group acts as a temporary protecting group for the amino acid, preventing unwanted side reactions during the synthesis . The Boc group also serves as a protecting group for the imidazole side chain of histidine .
Biochemical Pathways
The use of this compound in peptide synthesis affects the biochemical pathways involved in protein formation. Specifically, it facilitates the formation of peptide bonds in a controlled manner, allowing for the synthesis of peptides with specific sequences . This can impact various downstream effects, depending on the function of the synthesized peptide.
Pharmacokinetics
The pharmacokinetics of this compound are largely determined by its use in peptide synthesisThe properties of the resulting peptide, including its bioavailability, would be influenced by the precise sequence and structure of the amino acids, which includes this compound .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the resulting peptide that is synthesized. The specific effects would depend on the biological activity of the peptide. For example, peptides synthesized using this compound could have antimicrobial, therapeutic, or other biological activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, pH, and the presence of other reagents. For instance, the Fmoc group is typically removed under basic conditions, which is a critical step in the peptide synthesis process . Additionally, the stability of the compound can be affected by factors such as light, heat, and moisture .
Biochemical Analysis
Biochemical Properties
Fmoc-His(Boc)-OH plays a significant role in biochemical reactions due to its inherent hydrophobicity and aromaticity, which promote the association of building blocks
Cellular Effects
Fmoc-modified amino acids and short peptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Molecular Mechanism
The molecular mechanism of this compound is largely based on its role in peptide synthesis. In Fmoc solid-phase peptide synthesis, the peptide chain is assembled step by step, one amino acid at a time, while attached to an insoluble resin support . The Fmoc group is used as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(Boc)-OH typically involves the protection of the amino group of histidine with the Fmoc group and the protection of the imidazole side chain with the Boc group. The process generally follows these steps:
Fmoc Protection: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Boc Protection: The imidazole side chain is then protected by reacting the intermediate with tert-butyloxycarbonyl anhydride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-His(Boc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.
Coupling: DIC and HOBt for peptide bond formation.
Major Products:
Deprotection: Histidine with free amino and imidazole groups.
Scientific Research Applications
Chemistry: Fmoc-His(Boc)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of deprotection make it ideal for SPPS, allowing for the efficient assembly of complex peptide sequences .
Biology and Medicine: In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. In medicine, it is used in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors .
Comparison with Similar Compounds
Fmoc-His(Trt)-OH: Similar to Fmoc-His(Boc)-OH but with a trityl (Trt) protecting group for the imidazole side chain.
Boc-His(Boc)-OH: Uses Boc groups for both the amino and imidazole groups.
Fmoc-His(Cl-Z)-OH: Uses a chlorobenzyloxycarbonyl (Cl-Z) group for the imidazole side chain.
Uniqueness: this compound is unique due to its combination of Fmoc and Boc protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in SPPS, where selective deprotection is
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-26(2,3)35-25(33)29-13-16(27-15-29)12-22(23(30)31)28-24(32)34-14-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13,15,21-22H,12,14H2,1-3H3,(H,28,32)(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHPMMZWDWMKPD-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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